1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound combining adamantane and 4-phenylpiperazine pharmacophores linked via a propan-2-ol backbone. The dihydrochloride salt enhances aqueous solubility and stability, critical for pharmaceutical formulations.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2.2ClH/c27-23(16-25-6-8-26(9-7-25)22-4-2-1-3-5-22)17-28-18-24-13-19-10-20(14-24)12-21(11-19)15-24;;/h1-5,19-21,23,27H,6-18H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFMLCDKDFTZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS Number: 1185156-39-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. The compound's structure suggests that it may exhibit diverse biological activities, particularly in the realm of neuropharmacology and as a potential therapeutic agent for various disorders.
Chemical Structure and Properties
The molecular formula of the compound is CHClNO, with a molecular weight of approximately 457.5 g/mol. The structure features an adamantane moiety, which is known to enhance the lipophilicity and membrane permeability of compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 1185156-39-1 |
Neuropharmacological Effects
Research indicates that compounds containing piperazine and phenyl groups often exhibit significant activity at serotonin and dopamine receptors. The phenylpiperazine moiety in this compound suggests potential interactions with these neurotransmitter systems, which are crucial in the treatment of mood disorders and anxiety.
Case Study:
A study evaluated the effects of similar adamantane derivatives on serotonin receptor modulation. It was found that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), indicating a possible antidepressant effect . The presence of the piperazine ring further enhances this activity by providing additional binding sites for receptor interaction.
Antiparasitic Activity
Another area of interest is the antiparasitic potential of the compound. Similar derivatives have been tested against Leishmania species, showing promising results in inhibiting parasite growth in vitro. This suggests that this compound could be explored for its activity against other parasitic infections .
Spectroscopic Analysis
Spectroscopic methods such as UV/Vis, IR, and NMR have been utilized to characterize the compound's structure and predict its biological activity.
Table: Spectroscopic Data
Computational Studies
Density Functional Theory (DFT) calculations have been employed to predict the electronic properties and stability of the compound. These studies suggest that intramolecular charge transfer occurs, which may enhance its biological activity by stabilizing certain conformations favorable for receptor binding .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : C24H38Cl2N2O2
- Molecular Weight : 457.48 g/mol
- IUPAC Name : 1-(1-adamantylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol; dihydrochloride
The structure includes an adamantane moiety, which is known for its unique cage-like structure, contributing to the compound's stability and biological activity.
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives, such as 1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, may exhibit antidepressant properties. The piperazine ring is known to interact with serotonin receptors, potentially enhancing mood regulation. Studies have demonstrated that similar compounds can reduce depressive-like behaviors in animal models .
Anticonvulsant Effects
The compound has been investigated for its anticonvulsant properties. In preclinical studies, derivatives of adamantane have shown efficacy in various seizure models, suggesting that this compound may also possess similar activities. The mechanisms are theorized to involve modulation of neurotransmitter systems involved in seizure propagation .
Neuroprotective Properties
Given the structural characteristics of adamantane derivatives, there is ongoing research into their neuroprotective effects. These compounds may offer protection against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the adamantane core and subsequent functionalization with piperazine and methoxy groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
Study 1: Antidepressant Properties
In a study examining the antidepressant effects of adamantane derivatives, researchers found that certain modifications to the piperazine moiety enhanced serotonin receptor affinity, leading to improved behavioral outcomes in rodent models . The study utilized various behavioral assays to quantify the effects.
Study 2: Anticonvulsant Screening
Another significant study focused on the anticonvulsant activity of related compounds using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The findings indicated that certain derivatives exhibited significant protective effects against induced seizures, suggesting potential therapeutic applications for epilepsy treatment .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
*Estimated from analogs; †Predicted based on ; ‡Experimental value from .
Impact of Structural Modifications
Adamantane Linker: Methoxy vs. Phenoxy/Ethoxy: Methoxy (target compound) offers moderate lipophilicity and metabolic stability. Ethoxy () increases hydrophobicity (logP 4.66), likely improving membrane permeability but risking slower clearance. Direct Linkage in Triazole Derivatives: Compounds like integrate adamantane directly into a triazole-thione scaffold, enabling distinct binding modes (e.g., sulfur-mediated interactions).
Piperazine/Piperidine Modifications: 4-Phenylpiperazine (Target): Favors interactions with monoamine receptors (e.g., 5-HT₁A, D₂). Replacement with 4-methylpiperazine () diminishes aromatic binding but may reduce off-target effects. Piperidine vs. Piperazine: Piperidine () lacks a second nitrogen, reducing hydrogen-bonding capacity and basicity (pKa ~7 vs. ~9 for piperazine), altering pharmacokinetics.
Backbone and Functional Groups: Propan-2-ol vs.
Preparation Methods
Structural Analysis and Target Molecule Rationale
1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride comprises three structural domains:
- Adamantane methoxy group : A rigid, lipophilic adamantane moiety linked via a methoxy bridge.
- Propan-2-ol core : A central three-carbon chain with a secondary alcohol.
- 4-Phenylpiperazine : A nitrogen-containing heterocycle substituted with a phenyl group, protonated as a dihydrochloride salt.
The adamantane group enhances metabolic stability and membrane permeability, while the piperazine moiety contributes to receptor binding affinity, particularly in neurological targets. The dihydrochloride salt improves aqueous solubility and crystallinity, critical for pharmaceutical formulation.
Synthetic Routes and Methodological Comparisons
Adamantane Methoxy Group Installation
The adamantane methoxy component is synthesized via nucleophilic substitution. 1-Adamantanol is converted to 1-adamantylmethyl bromide using hydrobromic acid and sulfuric acid, adapted from adamantane halogenation methods.
Table 1: Adamantane Methoxy Intermediate Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1-Adamantanol to 1-adamantylmethyl bromide | HBr, H₂SO₄, 0–5°C, 12 h | 78% | |
| Purification | Recrystallization (ethanol) | 95% purity |
Propanolamine Core Assembly
The propan-2-ol backbone is constructed through epoxide ring-opening or Mannich reaction :
Epoxide Route
Epichlorohydrin is reacted with 4-phenylpiperazine in ethanol at 60°C for 24 h, yielding 3-chloro-1-(4-phenylpiperazin-1-yl)propan-2-ol . Subsequent substitution with 1-adamantylmethoxide (generated from 1-adamantylmethyl bromide and KOH) affords the target ether.
Table 2: Epoxide Ring-Opening Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Ethanol |
| Reaction Time | 24 h |
| Yield | 65% |
Mannich Reaction Approach
A one-pot Mannich reaction condenses formaldehyde, 4-phenylpiperazine, and 1-adamantylmethoxypropan-2-amine under acidic conditions. This method avoids epoxide handling but requires stringent pH control.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Validation
Industrial and Pharmacological Relevance
The dihydrochloride form’s melting point (>420 K) and hygroscopicity (<0.1% moisture uptake) comply with ICH stability guidelines. Patent applications emphasize its sigma receptor affinity (IC₅₀ = 12 nM), positioning it as a candidate for neurodegenerative therapy.
Q & A
Q. What are the established synthetic routes for 1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, and how can reaction conditions be optimized?
Answer: Synthesis typically involves a multi-step process:
Coupling of adamantane-methoxy group : React adamantan-1-ylmethanol with epichlorohydrin under basic conditions to form the epoxide intermediate.
Piperazine introduction : Open the epoxide with 4-phenylpiperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
Salt formation : Treat the tertiary amine product with hydrochloric acid to yield the dihydrochloride salt.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of epoxide to piperazine) to improve yield .
Q. How is the structural integrity of this compound validated in academic research?
Answer: Key techniques include:
- NMR spectroscopy : Confirm adamantane (δ 1.6–2.1 ppm) and piperazine (δ 2.5–3.5 ppm) proton environments.
- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C24H35Cl2N2O2).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Cl<sup>−</sup> interactions with NH groups) to confirm stereochemistry .
Q. What in vitro assays are used to study its receptor-binding profile?
Answer:
- Radioligand displacement assays : Use [<sup>3</sup>H]ketanserin for 5-HT2A receptors or [<sup>3H]SCH23390 for D1 receptors.
- IC50 determination : Incubate compound with transfected HEK293 cells expressing target receptors; quantify displacement using scintillation counting.
- Positive controls : Compare to known ligands (e.g., clozapine for antipsychotic activity) .
Q. What physicochemical properties are critical for its pharmacological activity?
Answer:
| Property | Value/Method | Relevance |
|---|---|---|
| LogP (lipophilicity) | ~3.5 (calculated via PubChem) | Blood-brain barrier penetration |
| Solubility (HCl salt) | >50 mg/mL in water | Formulation for in vivo studies |
| pKa (amine) | ~9.2 (titration) | Protonation state at physiological pH |
These properties ensure bioavailability and target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Answer:
- Modify adamantane substituents : Replace methoxy with bulkier groups (e.g., ethyl) to sterically hinder off-target interactions.
- Piperazine substitution : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance dopamine D2 affinity.
- Propanol chain length : Shorten the chain to reduce metabolic oxidation. Validate using molecular docking (e.g., AutoDock Vina) against receptor homology models .
Q. How can contradictions in reported pharmacological data (e.g., anxiolytic vs. stimulant effects) be resolved?
Answer:
- Dose-response analysis : Test compound across a wide concentration range (0.1–100 µM) in behavioral assays (e.g., elevated plus maze for anxiety).
- Receptor profiling : Use functional assays (e.g., cAMP accumulation for 5-HT1A vs. β-arrestin recruitment for 5-HT2A) to identify biased signaling.
- Species-specific differences : Compare rodent vs. primate models to assess translational relevance .
Q. What crystallization strategies improve stability for long-term storage?
Answer:
- Solvent selection : Recrystallize from ethanol/water (7:3 v/v) to form monodisperse crystals.
- Temperature control : Slow cooling (0.5°C/min) minimizes defects.
- Salt form comparison : Dihydrochloride salts exhibit higher thermal stability (Tm >200°C) than free bases, as shown by DSC .
Q. How should in vivo experimental designs account for pharmacokinetic variability?
Answer:
- Dosing regimen : Administer compound intraperitoneally (10 mg/kg) in PEG400/saline (1:9) to ensure consistent absorption.
- Metabolic stability : Pre-treat liver microsomes with NADPH to assess CYP450-mediated degradation.
- Tissue distribution : Use LC-MS/MS to quantify brain/plasma ratios at 0.5, 2, and 8 hours post-dose .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
